Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate
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Overview
Description
Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxirane carboxylates. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a carboxylate group and a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the epoxidation of a suitable precursor, such as a methoxyphenyl-substituted alkene, using a peracid like m-chloroperbenzoic acid (m-CPBA) in an organic solvent. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Similar structure but with an ethyl group instead of a butan-2-yl group.
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Similar structure but with a methyl group and a methylphenyl group.
Uniqueness
Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
139262-19-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)17-14(15)13-12(18-13)10-5-7-11(16-3)8-6-10/h5-9,12-13H,4H2,1-3H3 |
InChI Key |
RJGJIDHNJZRBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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